molecular formula C20H10O10 B1264295 3,8'-Biflaviolin

3,8'-Biflaviolin

Cat. No. B1264295
M. Wt: 410.3 g/mol
InChI Key: IHEKRRLEONOHHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,8'-biflaviolin is a ring assembly compound consisting of two flaviolin units joined by a 3,8'-linkage. It derives from a flaviolin. It is a conjugate acid of a 3,8'-biflaviolin 2,2'-diolate.

Scientific Research Applications

Enzymatic Synthesis and Structural Studies

Cytochrome P450 enzymes, specifically CYP158A2 and CYP158A1, play a crucial role in the biosynthesis of 3,8'-Biflaviolin through the oxidative C-C coupling reaction of flaviolin. These enzymes are involved in the polymerization of flaviolin to form highly conjugated pigments, including 3,8'-Biflaviolin, which serve protective roles against UV irradiation effects in Streptomyces coelicolor A3(2). Structural studies have shown different binding modes and product specificity between CYP158A2 and CYP158A1, highlighting the stereo- and regiospecificity of these enzymes in biflaviolin production (Zhao et al., 2007).

Role in Pigment Biosynthesis

CYP158A3, another cytochrome P450 enzyme from Streptomyces avermitilis, has been identified as a biflaviolin synthase based on its high similarity and functional analogy with CYP158A2 from S. coelicolor. This enzyme catalyzes the dimerization of flaviolin, indicating its significance in pigment biosynthesis and suggesting a broader role of biflaviolin in microbial secondary metabolite production (Lim et al., 2016).

Investigation into Isoflavonoid Biosynthesis

A study on the biosynthesis of meroterpenoids, including the identification of 8-amino-flaviolin as an early-stage intermediate, sheds light on the metabolic pathways leading to biflaviolin and related compounds. This research highlights the enzymatic processes involved in the synthesis of complex natural products and their regulation, contributing to our understanding of natural product biosynthesis in Streptomyces species (Isogai et al., 2012).

properties

Product Name

3,8'-Biflaviolin

Molecular Formula

C20H10O10

Molecular Weight

410.3 g/mol

IUPAC Name

4,5,7-trihydroxy-3-(2,4,5-trihydroxy-7,8-dioxonaphthalen-1-yl)naphthalene-1,2-dione

InChI

InChI=1S/C20H10O10/c21-5-1-6-12(7(22)2-5)19(29)16(20(30)17(6)27)14-10(25)3-8(23)13-9(24)4-11(26)18(28)15(13)14/h1-4,21-25,29H

InChI Key

IHEKRRLEONOHHE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C(=O)C(=C2O)C3=C(C=C(C4=C3C(=O)C(=O)C=C4O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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